molecular formula C10H12N2O3 B1339067 Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- CAS No. 38847-62-0

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-

Cat. No. B1339067
CAS RN: 38847-62-0
M. Wt: 208.21 g/mol
InChI Key: PKXMBSGDVCDSSB-UHFFFAOYSA-N
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Description

Acetamide derivatives are significant in various chemical and pharmaceutical applications due to their functional properties and structural versatility. The compound of interest, Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-, is closely related to the derivatives discussed in the provided papers, which offer insights into the synthesis, molecular structure, and chemical reactions of similar acetamide compounds.

Synthesis Analysis

The synthesis of acetamide derivatives can involve multiple steps and reagents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce more complex structures . Similarly, a one-pot synthesis method has been developed for N-(4-hydroxyphenyl)acetamide, a compound with significant pharmaceutical relevance, by reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst in acetic acid, achieving high selectivity under optimized conditions .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide bond, which can exhibit restricted rotation, affecting the equivalence of substituent groups as observed in NMR studies. For example, N,N-bis(2-hydroxyethyl)acetamide shows restricted rotation around the amide bond, making the two hydroxyethyl groups non-equivalent, as evidenced by variable temperature 1H and 13C NMR spectroscopy . The structure of silylated derivatives has been elucidated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, leading to the formation of different products depending on the reactants and conditions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with certain bifunctional amines to form angular heterocyclic compounds, suggesting a common reaction pathway . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives, where the selectivity is influenced by the ligands on the Pd(II)-catalyst and the solvent nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. Restricted rotation around the amide bond can affect the physical properties, such as solubility and boiling point, as well as the chemical reactivity. The introduction of silyl groups can alter the hydrophobicity and steric hindrance, impacting the overall reactivity and stability of the compounds . The ability to form heterocyclic compounds through reactions with bifunctional amines demonstrates the chemical versatility of acetamide derivatives . The optimized synthesis of N-(4-hydroxyphenyl)acetamide with high selectivity also highlights the potential for efficient industrial applications .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Environmental Science

Acetamide derivatives, such as N-(3,4-dihydroxy phenyl) acetamide, are highlighted in the context of their role in advanced oxidation processes (AOPs) for treating water contaminants like acetaminophen (ACT). The study reviews the degradation pathways, by-products, and biotoxicity of ACT by-products in AOPs. It emphasizes the need for effective degradation methods to prevent the release of toxic by-products into the environment, thereby protecting the ecosystem (Qutob et al., 2022).

Toxicology and Biological Effects

A comprehensive review explores the biological effects of acetamide and its derivatives. This study discusses the toxicological profile of these compounds, emphasizing their commercial importance and the significant body of research contributing to our understanding of the biological consequences of exposure to these chemicals (Kennedy, 2001).

Environmental and Health Protection

Acetamide is also discussed in the context of environmental and health protection, especially focusing on its removal from water sources. The study elaborates on recent progress in adsorption technologies for removing acetamide from water, detailing the mechanisms involved and the effectiveness of various adsorbents. It underscores the significance of adsorption as a method for environmental protection by eliminating pollutants like acetamide from water sources (Igwegbe et al., 2021).

properties

IUPAC Name

N-(3-acetamido-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMBSGDVCDSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192106
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-

CAS RN

38847-62-0
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038847620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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